1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a fused oxazole and purine ring system, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, such as adenosine a1 and a2a receptors
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other oxazole derivatives, which often bind to their targets and modulate their activity .
Biochemical Pathways
Oxazole derivatives are known to influence a wide array of biological pathways, depending on their specific structure and target .
Result of Action
Similar oxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, presence of other molecules, and the specific biological environment within the body
Preparation Methods
The synthesis of 1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the purine moiety. Common reagents used in these reactions include phenylpropylamine derivatives and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the oxazole and purine rings, often using halogenated reagents under basic conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to nucleotides makes it a potential candidate for studying enzyme interactions and DNA/RNA binding.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar compounds to 1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione include other oxazolo[2,3-f]purines and related heterocyclic structures. These compounds share common features such as fused ring systems and similar functional groups. the unique substitution pattern and specific functional groups in this compound confer distinct chemical and biological properties, making it a valuable compound for targeted research .
Properties
IUPAC Name |
4-methyl-7-phenyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-25-20-19(27-15-18(30-22(27)24-20)17-12-6-3-7-13-17)21(28)26(23(25)29)14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15H,8,11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOLUXMYGYAKPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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